(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide
Overview
Description
The compound (2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide is a peptide consisting of ten amino acidsBombesin has been found to play a role in various physiological processes, including the regulation of gastrointestinal and central nervous system functions .
Scientific Research Applications
Chemistry:
Biology:
Receptor Studies: The peptide is used to study the binding and activation of bombesin receptors, which are involved in various physiological processes.
Medicine:
Cancer Imaging: Radiolabeled derivatives of the peptide are used in positron emission tomography (PET) imaging to detect bombesin receptor-positive tumors.
Therapeutics: The peptide and its analogs are investigated for their potential in treating cancer and other diseases.
Industry:
Pharmaceutical Development: The peptide is used in the development of new drugs targeting bombesin receptors.
Mechanism of Action
Target of Action
The peptide sequence “pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val” is a part of a larger peptide known as Bombesin . Bombesin is known to interact with the Gastrin-Releasing Peptide Receptor (GRPR) , which plays a significant role in various physiological processes, including the regulation of gastric and pancreatic secretions, smooth muscle contraction, and cellular growth .
Mode of Action
Upon binding to the GRPR, Bombesin triggers a cascade of intracellular events . This includes the activation of phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, while DAG activates protein kinase C. These events lead to various cellular responses, including cell proliferation .
Biochemical Pathways
The activation of GRPR by Bombesin affects several biochemical pathways. The most notable is the phosphoinositide pathway, leading to the activation of protein kinase C and the release of intracellular calcium . This can have downstream effects on various cellular processes, including cell growth and differentiation .
Pharmacokinetics
They are also typically poorly absorbed in the gastrointestinal tract, which can limit their bioavailability when administered orally .
Result of Action
The binding of Bombesin to GRPR can lead to various molecular and cellular effects. For instance, it can stimulate the release of gastrin-releasing peptide, a neuropeptide involved in numerous physiological processes . In addition, Bombesin can promote cell proliferation, making it a potential target for cancer therapy .
Action Environment
The action of “pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val” can be influenced by various environmental factors. For example, the presence of proteolytic enzymes can affect its stability and activity. Furthermore, factors that affect the expression or activity of GRPR, such as the presence of other ligands or changes in cellular signaling, can also influence the action of this peptide .
Biochemical Analysis
Biochemical Properties
The pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val sequence in Bombesin interacts with various enzymes and proteins. For instance, it has been found to interact with specific receptors on the surface of cells, leading to the activation of intracellular signaling pathways . The nature of these interactions is typically characterized by high affinity and specificity, which is a common feature of peptide-receptor interactions.
Cellular Effects
The pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val sequence influences cell function in several ways. It can stimulate the release of hormones and other signaling molecules, affecting cell signaling pathways and gene expression . It also influences cellular metabolism, particularly in cells of the gastrointestinal tract and pancreas, where it stimulates the secretion of digestive enzymes .
Molecular Mechanism
At the molecular level, the pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val sequence exerts its effects through binding interactions with specific receptors on the cell surface . This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and alterations in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val sequence can change over time. For instance, prolonged exposure to this peptide can lead to desensitization of the receptors it interacts with, resulting in reduced cellular responses . Information on the peptide’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of the pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val sequence can vary with different dosages in animal models . At low doses, it can stimulate physiological responses, while at high doses, it may have toxic or adverse effects .
Metabolic Pathways
The pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val sequence is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux and metabolite levels .
Transport and Distribution
The pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val sequence is transported and distributed within cells and tissues through specific transporters and binding proteins . It can also affect its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of the pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val sequence can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The peptide can undergo oxidation reactions, particularly at the tryptophan and methionine residues.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine can yield methionine sulfoxide .
Comparison with Similar Compounds
Ranatensin: A peptide with structural similarity to bombesin, isolated from the skin of different frog species.
Gastrin-Releasing Peptide (GRP): Another peptide that binds to bombesin receptors and has similar physiological effects.
Uniqueness: (2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide is unique due to its specific amino acid sequence and its ability to bind to multiple bombesin receptor subtypes, making it a versatile tool in scientific research and therapeutic development .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H110N24O18S/c1-34(2)24-47(92-62(105)43(14-11-22-79-71(76)77)89-64(107)45(15-18-52(72)96)90-63(106)44-17-20-55(99)85-44)61(104)81-31-56(100)87-51(28-54(74)98)69(112)91-46(16-19-53(73)97)65(108)94-49(26-38-29-80-41-13-10-9-12-40(38)41)66(109)84-37(7)60(103)95-58(36(5)6)70(113)82-32-57(101)86-50(27-39-30-78-33-83-39)68(111)93-48(25-35(3)4)67(110)88-42(59(75)102)21-23-114-8/h9-10,12-13,29-30,33-37,42-51,58,80H,11,14-28,31-32H2,1-8H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,102)(H,78,83)(H,81,104)(H,82,113)(H,84,109)(H,85,99)(H,86,101)(H,87,100)(H,88,110)(H,89,107)(H,90,106)(H,91,112)(H,92,105)(H,93,111)(H,94,108)(H,95,103)(H4,76,77,79)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,58-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZBMSIDSOZZHK-DOPDSADYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CNC=N3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H110N24O18S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1619.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31362-50-2 | |
Record name | Bombesin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11724 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
A: While the provided research does not directly investigate the binding of "pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val" to GRPR, it highlights the critical role of the C-terminal eight residues of bombesin in receptor binding and antibody recognition. [, ] Research indicates that the C-terminal region "Trp-Ala-Val-Gly-His-Leu-Met-NH2" is essential for GRPR binding and subsequent biological activity. [] The N-terminal region, including the sequence in question, likely plays a supporting role in the overall conformation and binding affinity of the full bombesin peptide.
A: Yes, the research clearly demonstrates that modifications to the C-terminal region can significantly impact the specificity of bombesin analogs. For instance, replacing Histidine-12 with Proline in bombesin(7-14)NH2 drastically alters its conformation and eliminates antibody recognition of bombesin and gastrin-releasing peptide (GRP). [] Additionally, substituting the C-terminal amide with isopropylamide in bombesin(7-14)NHC3H7(i) enhances the specificity of its antibodies towards bombesin compared to GRP. [] These findings suggest that targeted modifications within the C-terminal region can be leveraged to develop bombesin analogs with enhanced specificity for GRPR, potentially leading to more effective diagnostic tools and targeted therapies. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.